molecular formula C3H6Cl2Si B7821169 2-Propenyldichlorosilane

2-Propenyldichlorosilane

Cat. No.: B7821169
M. Wt: 141.07 g/mol
InChI Key: KPPHTHGHNJOVMY-UHFFFAOYSA-N
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Description

2-Propenyldichlorosilane is an organosilicon compound with the chemical formula C3H5Cl2Si It is a colorless liquid that is used as an intermediate in the synthesis of various silicon-containing compounds

Preparation Methods

2-Propenyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of allyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene. Another method involves the direct chlorination of allylsilane, which also requires specific reaction conditions to achieve high yields .

Chemical Reactions Analysis

2-Propenyldichlorosilane undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Propenyldichlorosilane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Propenyldichlorosilane exerts its effects involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of the chlorine atoms, which can be easily replaced by other groups. This reactivity allows it to participate in a wide range of chemical reactions, forming stable silicon-containing products .

Comparison with Similar Compounds

2-Propenyldichlorosilane can be compared with other similar compounds such as dichlorosilane, trichlorosilane, and silicon tetrachloride. These compounds share similar reactivity patterns but differ in the number of chlorine atoms attached to the silicon atom. For example:

Properties

IUPAC Name

dichloro(prop-2-enyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2Si/c1-2-3-6(4)5/h2,6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPHTHGHNJOVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[SiH](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-28-8
Record name Dichloro-2-propen-1-ylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3937-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

In the same apparatus and procedure as Example 1 above, 0.80 g (3.1 mmol) of triphenylphosphine, 1.25 ml (15.3 mmol) of allyl chloride, and 3.1 g (31 mmol) of dichlorosilane were reacted 150° C. for 1.5 hrs. The resulting mixture was distilled to give 1.00 g of allyldichlorosilane (yield; 13%) and allyltrichlorosilane (yield; 20%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

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